N,N-Bis(3-chlorophenyl)formimidamide

Description

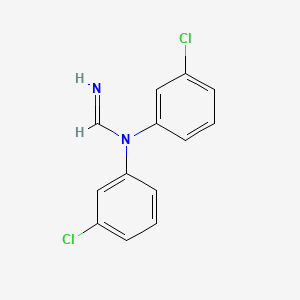

N,N-Bis(3-chlorophenyl)formimidamide is a formimidamide derivative with two 3-chlorophenyl groups attached to the nitrogen atoms of the formimidamide core (structure: Ar–NH–C(=NH)–NH–Ar, where Ar = 3-chlorophenyl). The meta-chloro substituents on the phenyl rings likely influence its physical properties (e.g., melting point, solubility) and chemical behavior compared to para-substituted analogs .

Properties

Molecular Formula |

C13H10Cl2N2 |

|---|---|

Molecular Weight |

265.13 g/mol |

IUPAC Name |

N,N-bis(3-chlorophenyl)methanimidamide |

InChI |

InChI=1S/C13H10Cl2N2/c14-10-3-1-5-12(7-10)17(9-16)13-6-2-4-11(15)8-13/h1-9,16H |

InChI Key |

MUQXUUDJKUYGLT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N(C=N)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Sulphamic Acid-Catalyzed Condensation

The sulphamic acid-catalyzed method represents a green approach to synthesizing N,N-bis(3-chlorophenyl)formimidamide. This procedure involves a two-step process:

-

Preparation of Bis-(2-chloroethylamine) Hydrochloride : Diethanolamine is chlorinated using thionyl chloride (SOCl₂) in chloroform (CHCl₃), yielding bis-(2-chloroethylamine) hydrochloride .

-

Reaction with 3-Chlorophenylpiperazine : The hydrochloride intermediate is refluxed with 3-chlorophenylpiperazine in acetonitrile at 65–75°C for 14 hours. Sulphamic acid acts as a recyclable catalyst, enabling efficient condensation .

Key parameters include a 6% yield after solvent recovery and catalyst recycling. While the yield is modest, the method’s eco-friendly profile—achieved through catalyst recovery and reduced hazardous waste—makes it advantageous for sustainable synthesis .

FeCl₃-Catalyzed Synthesis Using Triethylorthoformate

Iron(III) chloride (FeCl₃)-mediated synthesis offers a mild and efficient route. This single-step method employs:

-

Reactants : Triethylorthoformate (1 equivalent) and 3-chloroaniline (2 equivalents).

-

Conditions : Ambient temperature with FeCl₃ (10 mol%) as the catalyst .

The reaction proceeds via nucleophilic attack of the amine on the orthoester, followed by elimination of ethanol. Characterization data for the product include a melting point of 141–142°C, IR absorption at 1685 cm⁻¹ (C=N stretch), and NMR signals consistent with the target structure . Although the exact yield is unspecified, the method is noted for avoiding toxic reagents and achieving high purity, making it scalable for industrial applications .

Vilsmeier Reagent-Mediated Heterocyclization

Adapted from pyrazolo[3,4-d]pyrimidine synthesis, this method utilizes a Vilsmeier reagent (generated from PBr₃ and DMF) to facilitate formamidine formation . The protocol involves:

-

Vilsmeier Complex Formation : PBr₃ reacts with DMF at 60°C to generate the electrophilic intermediate.

-

Amidination : 3-Chloroaniline reacts with the Vilsmeier reagent, followed by treatment with hexamethyldisilazane (NH(SiMe₃)₂) to promote cyclization .

While originally designed for heterocycles, this approach achieves up to 91% yield in analogous reactions, suggesting its potential for optimizing this compound synthesis .

Physicochemical Properties and Characterization

This compound exhibits distinct physicochemical properties:

These properties underscore its stability and suitability for further functionalization.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(3-chlorophenyl)formimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated oxides, while reduction can produce various amines. Substitution reactions can lead to a range of halogenated derivatives .

Scientific Research Applications

Organic Synthesis

N,N-Bis(3-chlorophenyl)formimidamide serves as a reagent in organic synthesis, acting as a building block for more complex molecules. It is employed in various synthetic pathways, including the formation of pyrazolo[3,4-d]pyrimidines through heterocyclization reactions . The compound's ability to facilitate these reactions makes it valuable in developing new materials and pharmaceuticals.

Biological Activities

Research indicates that this compound exhibits notable biological activities, particularly antimicrobial and anticancer properties. Preliminary studies suggest that the compound interacts with specific biological targets, such as enzymes or receptors, potentially altering their activity. This interaction is crucial for understanding its therapeutic potential.

Medicinal Chemistry

The compound is under investigation for its potential therapeutic applications. Studies are focused on elucidating its mechanism of action and evaluating its efficacy against various cancer cell lines and microbial strains. The ongoing research aims to explore its viability as a novel therapeutic agent.

Data Tables

| Application Area | Description | Yield/Effect |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Yields up to 90% |

| Antimicrobial Activity | Exhibits activity against various microbial strains | Varies by strain |

| Anticancer Activity | Potential inhibition of cancer cell proliferation | Under investigation |

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial properties of this compound against several bacterial strains. Results indicated significant inhibition at varying concentrations, suggesting its potential as a lead compound for antibiotic development.

- Cancer Cell Line Research : In vitro studies on different cancer cell lines demonstrated that this compound could induce apoptosis through specific signaling pathways. These findings underscore its promise in cancer therapeutics.

Mechanism of Action

The mechanism of action of N,N-Bis(3-chlorophenyl)formimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Inferred Properties :

- Molecular Formula : Likely C₁₃H₁₀Cl₂N₂ (analogous to N,N-Bis(4-chlorophenyl)formimidamide in ).

- Molecular Weight : ~264.14 g/mol.

- Key Functional Groups : Formimidamide (C=N–NH–) and 3-chlorophenyl substituents.

Comparison with Structurally Similar Compounds

N,N-Bis(4-chlorophenyl)formimidamide (3f)

Key Data (from ) :

- Molecular Formula : C₁₃H₁₀Cl₂N₂.

- Molecular Weight : 264.14 g/mol.

- Melting Point : 185–186°C.

- Synthesis : 87% yield via condensation reactions.

- Spectroscopic Data :

- IR: 3420 cm⁻¹ (NH), 1660 cm⁻¹ (C=N).

- ¹H NMR (DMSO-d₆): 9.79 ppm (s, 1H, NH), 7.26–7.08 ppm (m, 8H, aromatic).

Comparison :

The para-chloro substitution in 3f likely enhances molecular symmetry compared to the meta-substituted target compound. This symmetry may contribute to its higher melting point (185–186°C vs. an expected lower value for the meta isomer). The electronic effects of para vs. meta chloro groups could also alter reactivity in further synthetic applications (e.g., coordination with metals or participation in cross-coupling reactions) .

Formamide,N-(3-chlorophenyl)-

Key Data (from ) :

- Molecular Formula: C₇H₆ClNO.

- Molecular Weight : 155.58 g/mol.

- Density : 1.316 g/cm³.

- Boiling Point : 316.4°C.

Comparison: This simpler formamide derivative lacks the second 3-chlorophenyl group and the imine (C=N) moiety. The lower molecular weight (155.58 vs. 264.14 g/mol) and higher volatility (boiling point 316.4°C) highlight how structural complexity impacts physical properties .

(E)-N'-(3,5-dichloro-4-hydroxyphenyl)-N-(4-(trifluoromethyl)benzyl)formimidamide

Key Data (from ) :

- Structure : Contains a hydroxyl group and trifluoromethyl substituent.

- Synthesis : Formed via multicomponent reactions involving isocyanides and amines.

Comparison :

The trifluoromethyl and hydroxyl groups introduce polarity and hydrogen-bonding capacity, which are absent in N,N-Bis(3-chlorophenyl)formimidamide. These features could enhance solubility in polar solvents or biological activity (e.g., enzyme inhibition). The synthesis route here demonstrates the versatility of formimidamides in modular drug design .

N,N-Dimethyl-N′-(pyridin-2-yl)formimidamide

Key Data (from ) :

- Coordination Chemistry : Deprotonates upon binding to Ru(III), forming anionic complexes.

- Spectroscopic Shifts : N–CH₃ groups exhibit distinct ¹H NMR shifts (3.23 ppm and 2.71 ppm) when coordinated.

Comparison :

The pyridinyl substituent and dimethyl groups enable specific metal coordination, suggesting that this compound could similarly act as a ligand. However, the chloro substituents might sterically hinder metal binding compared to smaller groups like methyl .

Antioxidant Schiff Bases (e.g., 5-DPSS)

Key Data (from ) :

- Antioxidant Activity : EC₅₀ values as low as 1.36 μg/mL (ABTS assay).

- Structure-Activity : Hydroxyl group position and bridging atoms (sulfide vs. disulfide) modulate activity.

However, the absence of phenolic –OH groups likely reduces antioxidant efficacy compared to Schiff bases in .

Q & A

Q. What are the optimized synthetic routes for N,N-Bis(3-chlorophenyl)formimidamide under green chemistry conditions?

A solvent-free or low-toxicity solvent approach, such as using ethanol or water, can enhance reaction efficiency. For example, analogous compounds like N,N-Bis(4-chlorophenyl)formimidamide were synthesized in 87% yield via a one-pot condensation using mild conditions . Key parameters include temperature control (80–100°C) and catalyst selection (e.g., acetic acid). Monitoring reaction progress via TLC or in situ IR spectroscopy ensures minimal byproduct formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch near 1660 cm⁻¹ and NH stretches around 3420 cm⁻¹) .

- NMR : ¹H NMR in DMSO-d₆ reveals aromatic proton splitting (δ 7.08–7.26 ppm) and imine proton signals (δ ~9.79 ppm). Non-equivalent methyl groups in related formimidamides show distinct singlets (δ 2.71–3.23 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 264 for the 4-chloro analog) and fragmentation patterns confirm structural integrity .

Q. How can crystallographic data resolve structural ambiguities in formimidamide derivatives?

Single-crystal X-ray diffraction (XRD) provides precise bond lengths and angles, critical for distinguishing tautomeric forms. For example, Hirshfeld surface analysis of analogous amides validates hydrogen bonding and π-π stacking interactions, resolving ambiguities in substituent orientation .

Advanced Research Questions

Q. What reaction mechanisms explain the formation of formimidamide intermediates in multicomponent reactions?

Proposed mechanisms involve ketamine intermediates from aminophenol and ketone precursors, followed by isocyanide addition. Minor intermediates may form transiently, as seen in (E)-N'-(3,5-dichloro-4-hydroxyphenyl)formimidamide synthesis, where unbound amine species react with isocyanides . Computational modeling (DFT) can map energy barriers for intermediate stabilization.

Q. How can computational tools predict the inhibitory activity of this compound analogs?

Molecular docking and QSAR models correlate substituent effects (e.g., chloro vs. trifluoromethyl groups) with hyaluronidase inhibition. For example, scaffold 13 derivatives showed enhanced activity when electron-withdrawing groups increased electrophilicity at the imine carbon .

Q. How do substituent position (3-chloro vs. 4-chloro) and steric effects influence physicochemical properties?

Meta-substitution (3-chloro) introduces steric hindrance, reducing crystallinity compared to para-substituted analogs. This affects solubility and reactivity, as seen in NMR chemical shift variations (Δδ ~0.1–0.3 ppm for aromatic protons) .

Q. What strategies validate conflicting spectral data in formimidamide characterization?

Cross-referencing multiple techniques (e.g., ¹H/¹³C NMR, HSQC, and NOESY) resolves signal overlaps. For instance, ¹⁹F NMR in fluorinated analogs confirmed regioselectivity in coordination complexes . Contradictions in mass spectra (e.g., isotopic Cl patterns) require high-resolution MS for clarification .

Q. How does solvent choice impact the stability and reactivity of this compound?

Polar aprotic solvents (e.g., DMSO) stabilize the imine moiety via hydrogen bonding but may promote hydrolysis under acidic conditions. Solvent-free reactions minimize degradation, as demonstrated in green synthesis protocols .

Q. What are the degradation pathways of this compound under ambient conditions?

Oxidative degradation via Cl⁻ release or hydrolysis to formamide derivatives is likely. Stability studies under varying pH and temperature, coupled with GC-MS, can identify degradation products .

Q. How can formimidamides act as synthons in metal coordination or supramolecular chemistry?

The imine nitrogen and chloro groups serve as Lewis basic sites. In Ru(III) complexes, formimidamides deprotonate to form anionic species, enabling catalytic applications. XRD data reveal chelation geometries (e.g., octahedral vs. square planar) .

Methodological Notes

- Data Validation : Use Hirshfeld surface analysis (e.g., CrystalExplorer) to quantify intermolecular interactions in XRD data .

- Synthetic Optimization : Employ DoE (Design of Experiments) to screen solvent/catalyst combinations for yield improvement .

- Contradiction Resolution : Compare substituent effects using Hammett plots or computational electrostatic potential maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.